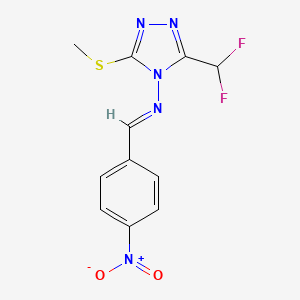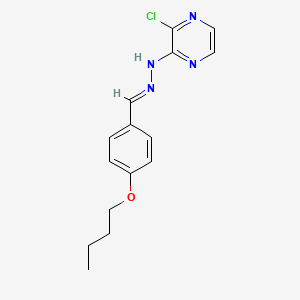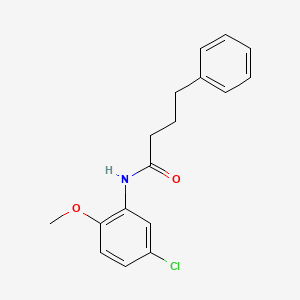![molecular formula C11H15N5O4 B5693623 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines, which in turn reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. It also exhibits anti-tumor properties by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments is its high purity. The synthesis method has been optimized to produce a highly pure compound suitable for scientific research. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.
未来方向
There are several future directions for research on 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to study its potential use in combination with other anti-inflammatory or anti-tumor agents. Additionally, this compound could be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research could be done to optimize the synthesis method to produce a more efficient and cost-effective process.
Conclusion:
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis method has been optimized to produce a highly pure compound suitable for scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Future research directions include investigating its mechanism of action, potential use in combination with other agents, and its use in other diseases.
合成方法
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide can be synthesized by reacting 1-(piperidin-4-yl)pyrazolidin-3-one with nitric acid in acetic anhydride. The resulting compound is then reacted with acetyl chloride to obtain 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide in high yield. This synthesis method has been optimized to produce a highly pure compound suitable for scientific research.
科学研究应用
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in vitro and in vivo for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
属性
IUPAC Name |
1-[2-(3-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-11(18)8-1-4-14(5-2-8)10(17)7-15-6-3-9(13-15)16(19)20/h3,6,8H,1-2,4-5,7H2,(H2,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBYFBDCDKUNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)


![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)

